2-Bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic organic compound belonging to the class of substituted benzamides. It is characterized by a bromine atom at the 2-position of the benzamide ring and a 3,4-dimethoxyphenethyl group attached to the nitrogen atom. This compound has been investigated in the context of developing radiotracers for positron emission tomography (PET) imaging of tumors. []
Synthesis Analysis
The synthesis of 2-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves the reaction of 2-bromobenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethanamine. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction. The product can be purified by recrystallization or column chromatography. []
Applications
Research on 2-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide primarily focuses on its potential as a precursor for developing PET radiotracers. These radiotracers are designed to target the sigma-2 receptor, which is overexpressed in various types of cancer cells. []
Compound Description: This compound is a benzoic acid derivative featuring a complex sulfamoyl substituent on the benzene ring. The crystal structure of this compound reveals weak π–π interactions between the benzene rings. []
2. PD-128,907 [(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl]* Compound Description: PD-128,907 is a dopamine D3 receptor agonist, demonstrating high selectivity for the D3 receptor over the D2 receptor. It has been investigated for its potential in elucidating the role of D3 receptors in behavior, particularly yawning in rats. []
Relevance: While structurally dissimilar to 2-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, PD-128,907's role in investigating D3 receptor-mediated behavior is relevant. This is because understanding receptor binding and selectivity can be crucial for developing compounds targeting specific biological pathways, potentially including those related to the target compound. []
3. 5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound (1))* Compound Description: This compound is a high-affinity sigma2-receptor ligand labeled with 76Br, investigated as a potential PET radiotracer for imaging solid tumors. In vivo studies showed promising results with high tumor-to-normal tissue ratios, highlighting its potential in oncology. []
4. N-ethyl-N-methyl-4-(trifluoromethyl)-2-(3,4-dimethoxyphenyl)benzamide* Compound Description: This compound is a new fluorinated fungicide whose metabolism was studied in Acer pseudoplatanus cells using both 19F NMR and 14C labeling. Results showed that metabolism primarily occurred through ring demethoxylation and N-dealkylation. []
Relevance: This compound shares a key structural feature with 2-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide: the 3,4-dimethoxyphenyl benzamide core. The presence of a trifluoromethyl group and variations in the amide substituents represent the main structural differences. This highlights the potential for modifying the benzamide scaffold to achieve diverse biological activities. []
Compound Description: Ecabapide is an antiarrhythmic agent. Studies in rats identified its primary metabolic pathway as N-dealkylation of the secondary amine at the 3-position of the benzamide moiety, followed by acetylation. []
Relevance: Ecabapide exhibits significant structural resemblance to 2-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. Both share a central 3,4-dimethoxyphenethyl carbamoyl moiety attached to a benzamide. The key distinction lies in the substituents on the benzamide ring and the presence of an additional methylene linker in ecabapide. This comparison emphasizes how subtle structural variations can impact a compound's pharmacological profile. []
Compound Description: This compound is a hydrochloride hydrate salt of a substituted benzamide derivative. It is characterized by specific spectroscopic data and has potential applications as an anti-arrhythmic agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.